N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Description
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-8-9-19(15(2)10-14)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARCQAGGNKQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide typically involves the reaction of 2,4-dimethylphenylhydrazine with a thieno[3,4-c]pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a novel compound featuring a thieno[3,4-c]pyrazole framework fused to a thiophene ring. It has potential medicinal applications because of its structural complexity and multiple functional groups, which may contribute to its biological activity. The compound has the molecular formula C19H19N3OS2 and has been identified with the CAS number 2023788-19-2.
Potential Applications
- Medicinal Chemistry The compound may be used to develop derivatives with enhanced biological activity or improved pharmacokinetic properties.
- Drug Discovery It is a candidate for creating new pharmaceuticals.
- Agrochemicals It may be used in creating new crop protection agents.
Biological Activity
Preliminary studies suggest that N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide exhibits significant biological activity. It has been investigated for:
- Antimicrobial activity
- Anti-inflammatory properties
- Anticancer potential
Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Interaction Studies
Interaction studies are crucial for understanding how N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide interacts with biological targets. These studies typically involve:
- Binding assays
- Enzyme inhibition assays
- Cell-based assays
Such studies provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.
Structural Analogues
Several compounds share structural similarities with N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide.
| Compound Name | Unique Features |
|---|---|
| N-(1-methylthieno[3,4-c]pyrazol-5-yl)-acetamide | Methyl substitution enhances lipophilicity. |
| 5-methylthieno[3,4-c]pyrazole | Lacks acetamide functionality; primarily studied for its anti-inflammatory properties. |
| 1-(thiophen-3-yl)-N-(5-methylthieno[3,4-c]pyrazol-6-yl)acetamide | Contains a different heterocyclic moiety; explored for antimicrobial activity. |
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
- N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
- N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
Uniqueness
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[3,4-c]pyrazole core is particularly noteworthy, as it contributes to the compound’s stability and reactivity.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound belonging to the pyrazole class. This compound's unique structural features suggest potential biological activities, particularly in the fields of anticancer and analgesic research. This article reviews the compound's biological activity based on diverse sources, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core fused with a phenylacetamide moiety. The presence of a 2,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is CHNOS, with a molecular weight of approximately 342.47 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thieno[3,4-c]pyrazole derivatives. For instance, compounds derived from this class have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma) cells. The mechanism involves the inhibition of DNA synthesis in cancer cells while sparing normal fibroblast cells from toxicity .
Table 1: Anticancer Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 10 | DNA synthesis inhibition |
| Compound 2 | HT-29 | 15 | Apoptosis induction |
| Compound 3 | C6 | 8 | Caspase activation |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural analogies.
The proposed mechanism for the anticancer activity includes:
- Caspase Activation : Research indicates that compounds from this class can activate caspase pathways in cancer cells. For example, one study reported elevated caspase-3 levels in treated MCF-7 cells, suggesting an apoptotic mechanism at play .
- Inhibition of Proliferation : The compounds have been shown to inhibit cell proliferation in a concentration-dependent manner.
Analgesic Properties
In addition to anticancer activity, thieno[3,4-c]pyrazole derivatives have been evaluated for analgesic effects. Some derivatives have demonstrated significant antinociceptive activity in animal models. For instance:
- Eddy's Hot Plate Method : Compounds exhibited central analgesic effects at doses as low as 100 mg/kg .
Table 2: Analgesic Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Compound A | Acetic acid writhing | 50 | Significant reduction in writhing |
| Compound B | Eddy's hot plate | 100 | Central analgesic effect |
Q & A
Q. What are the established synthetic routes for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide, and what reaction conditions are critical for achieving high yield?
Methodological Answer: Synthesis involves constructing the thieno[3,4-c]pyrazole core followed by acetamide coupling. Key steps include:
- Cyclocondensation: Use phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0°C, followed by heating to 90°C to form the pyrazole ring (70% yield).
- Acetamide Coupling: React the pyrazole intermediate with phenylacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature.
Critical Parameters:
- Temperature control during cyclization to avoid side reactions.
- Stoichiometric precision (1:1.2 molar ratio of pyrazole to acylating agent) to minimize unreacted starting material.
Example Reaction Conditions from Analogous Syntheses :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃ in DMF, 0°C → 90°C | 70% |
| 2 | Phenylacetyl chloride, DCM, Et₃N | 75% |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C-NMR:
- Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns.
- Carbonyl signals (C=O at ~170 ppm) validate the acetamide moiety .
- IR Spectroscopy:
- Stretches at 1650–1750 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (N-H) .
- HRMS:
- Molecular ion peak ([M+H]⁺) within 3 ppm error of theoretical mass .
- HPLC:
- Purity >95% using a C18 column, isocratic elution (acetonitrile/water, 70:30), UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Methodological Answer:
- Process Control:
- Use inline FTIR to monitor reaction progress and adjust reagent addition rates.
- Optimize cooling/heating rates to prevent exothermic runaway (critical for cyclization step) .
- By-Product Mitigation:
- Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates.
- Recrystallize the final product using ethanol/water (3:1) to improve purity to >98% .
Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays:
- Replicate antimicrobial testing per CLSI guidelines (e.g., broth microdilution for MIC determination) .
- Structural Analog Comparison:
- Compare activity trends with derivatives like A28–A35 (Table 1), where chloro substituents enhance potency by 2–3 log units .
Table 1: Antibacterial Activity of Structural Analogs
| Compound | Substituent | MIC (µg/mL) vs S. aureus |
|---|---|---|
| A28 | 4-Chlorophenyl | 1.2 |
| A29 | 4-Methoxyphenyl | 25.6 |
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) to predict binding poses .
- Experimental Validation:
- Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD = 12 nM for quinazolinone analogs) .
- Conduct cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Q. What are the challenges in optimizing the pharmacokinetic profile of this compound, and how can they be addressed?
Methodological Answer:
- Solubility Enhancement:
- Formulate as a hydrochloride salt or co-crystal with succinic acid .
- Metabolic Stability:
- Use human liver microsomes to identify metabolic hotspots (e.g., methyl groups on pyrazole) and introduce deuterium at vulnerable positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
